Cas no 4714-62-9 (4-(Methylamino)benzonitrile)
4-(Methylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(Methylamino)benzonitrile
- 4-(N-Methylamino)benzonitrile
- Benzonitrile,p-(methylamino)- (6CI,7CI,8CI)
- 4-Cyano-N-methylaniline
- p-(Methylamino)benzonitrile
- p-Cyano-N-methylaniline
- 4-Methylamino-benzonitrile
- Benzonitrile, 4-(methylamino)-
- 4-methylaminobenzonitrile
- PubChem4815
- 4-cyano-N-methyl-aniline
- KSC497O2F
- 4-(N-methyl)aminobenzonitrile
- 4-(N-methylamino)-benzonitrile
- 4-(methylamino)benzenecarbonitrile
- JEDXDYXIRZOEKG-UHFFFAOYSA-N
- EBD53347
- STL485737
- DTXSID00449955
- 4-Cyano-N-methylaniline;4-(Methylamino)benzonitrile
- SY018924
- MFCD00016381
- FT-0692344
- AKOS000218509
- CS-W002103
- 4714-62-9
- A20986
- AC-25735
- EK-0203
- EN300-40243
- Z331873490
- ?4-(Methylamino)benzonitrile
- SCHEMBL360149
- 4-(Methylamino)benzonitrile, 97%
- XH1125
- DB-000204
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- MDL: MFCD00016381
- Inchi: 1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
- InChI Key: JEDXDYXIRZOEKG-UHFFFAOYSA-N
- SMILES: N(C)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.8
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.066
- Melting Point: 87-91 °C
- Boiling Point: 274℃ at 760 mmHg
- Flash Point: 119.486°C
- Refractive Index: 1.551
- Solubility: Soluble in methanol.
- PSA: 35.82000
- LogP: 1.67298
4-(Methylamino)benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302;H312;H315;H317;H319;H335
- Warning Statement: P261;P280;P305+P351+P338
- Hazard Category Code: 22-36/37/38-43
- Safety Instruction: S26
- RTECS:DI2450000
-
Hazardous Material Identification:
- Storage Condition:Room temperature
- Risk Phrases:R22
4-(Methylamino)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(Methylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 63128-1/G |
4-METHYLAMINO-BENZONITRILE |
4714-62-9 | 97% | 1g |
$10 | 2023-09-16 | |
| AstaTech | 63128-5/G |
4-METHYLAMINO-BENZONITRILE |
4714-62-9 | 97% | 5/G |
$82 | 2022-06-01 | |
| AstaTech | 63128-25/G |
4-METHYLAMINO-BENZONITRILE |
4714-62-9 | 97% | 25/G |
$292 | 2022-06-01 | |
| Chemenu | CM162042-10g |
4-(Methylamino)benzonitrile |
4714-62-9 | 95+% | 10g |
$111 | 2021-06-16 | |
| Chemenu | CM162042-25g |
4-(Methylamino)benzonitrile |
4714-62-9 | 95+% | 25g |
$224 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW533-250mg |
4-(Methylamino)benzonitrile |
4714-62-9 | 97% | 250mg |
79CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW533-1g |
4-(Methylamino)benzonitrile |
4714-62-9 | 97% | 1g |
112.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW533-5g |
4-(Methylamino)benzonitrile |
4714-62-9 | 97% | 5g |
459.0CNY | 2021-08-05 | |
| Fluorochem | 224548-1g |
4-(Methylamino)benzonitrile |
4714-62-9 | 95% | 1g |
£21.00 | 2022-02-28 | |
| Fluorochem | 224548-5g |
4-(Methylamino)benzonitrile |
4714-62-9 | 95% | 5g |
£51.00 | 2022-02-28 |
4-(Methylamino)benzonitrile Suppliers
4-(Methylamino)benzonitrile Related Literature
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Wei Shyang Tan,Ch. Prabhakar,Yi-Hung Liu,Shie-Ming Peng,Jye-Shane Yang Photochem. Photobiol. Sci. 2014 13 211
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Xusheng Zhang,Min Wang,Pinhua Li,Lei Wang Chem. Commun. 2014 50 8006
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3. Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN)Frank Leresche,Lucie Ludvíková,Dominik Heger,Petr Klán,Urs von Gunten,Silvio Canonica Photochem. Photobiol. Sci. 2019 18 534
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Jie Zhang,Ying Shao,Yaxiong Wang,Huihuang Li,Dongmei Xu,Xiaobing Wan Org. Biomol. Chem. 2015 13 3982
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Toshitada Yoshihara,Victor A. Galievsky,Sergey I. Druzhinin,Satyen Saha,Klaas A. Zachariasse Photochem. Photobiol. Sci. 2003 2 342
Additional information on 4-(Methylamino)benzonitrile
4-(Methylamino)benzonitrile (CAS 4714-62-9: A Versatile Building Block in Medicinal Chemistry and Materials Science)
4-(Methylamino)benzonitrile, identified by its CAS registry number CAS 4714-62-9, represents a critical intermediate in the synthesis of bioactive molecules and advanced materials. This compound, characterized by its benzene ring substituted with a methylamino group and a nitrile moiety, exhibits unique physicochemical properties that make it indispensable across multiple research domains. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility, particularly in drug discovery programs targeting neurodegenerative diseases and oncology applications.
The molecular structure of CAS 4714-62-9 (molecular formula C₈H₉N₂, molecular weight 137.16 g/mol) combines the electron-donating methylamino group with the electron-withdrawing nitrile functionality, creating a polarizable framework ideal for receptor-ligand interactions. This structural duality allows chemists to modulate pharmacokinetic properties through strategic derivatization strategies outlined in recent studies published in Journal of Medicinal Chemistry. For instance, researchers at the University of Basel demonstrated how substituting the methyl group with longer alkyl chains significantly improved blood-brain barrier permeability while maintaining cytotoxic activity against glioblastoma cells.
In materials science applications, the compound's ability to form hydrogen bonds through its amino group has led to its use in supramolecular assembly research. A groundbreaking 2023 study from MIT highlighted how incorporating methylaminobenzonitrile into polymer matrices enhanced piezoelectric properties by 30%, offering potential for next-generation wearable sensors. The nitrile group's reactivity also enables click chemistry approaches for post-synthetic functionalization, as evidenced by work from Stanford University where this compound served as a platform for constructing stimuli-responsive hydrogels.
Synthetic chemists have recently optimized routes for accessing this compound using environmentally benign protocols. A green chemistry approach reported in ACS Sustainable Chemistry & Engineering employs microwave-assisted synthesis under solvent-free conditions, achieving 89% yield while eliminating hazardous solvents traditionally used in Grignard-type reactions. This methodological advancement aligns with current industry trends toward sustainable manufacturing practices without compromising product quality.
Bioactivity studies reveal intriguing pharmacological profiles when this compound is incorporated into drug scaffolds. Preclinical data from the Scripps Research Institute demonstrated that analogs containing the core structure exhibit selective inhibition of histone deacetylase 6 (HDAC6), a validated target for treating Parkinson's disease-associated protein aggregation disorders. The nitrile group's electrophilicity plays a critical role in covalent binding mechanisms observed in these studies.
In antiviral research, structural analogs of CAS 4714-62-9 have shown promise against emerging pathogens such as SARS-CoV-2 variants through inhibition of viral protease activity according to findings published in Nature Communications. Computational docking studies using molecular dynamics simulations identified favorable binding interactions between the methylamino substituent and key catalytic residues within viral enzymes.
Safety considerations remain paramount when handling this chemical entity despite its non-regulated status under current international guidelines (excluding specific regional restrictions). Proper containment procedures should be followed during synthesis due to potential skin sensitization risks documented at high exposure levels (>50 ppm). Recent toxicology reviews emphasize the importance of real-time monitoring systems when scaling up production processes involving this compound.
The versatility of CAS 4714-62-9 stems from its dual functional groups' complementary reactivity patterns and structural tunability through meta-substitution strategies now enabled by modern synthetic techniques like transition metal-catalyzed cross-coupling reactions. These attributes position it as an essential component in combinatorial libraries used for high-throughput screening campaigns targeting novel therapeutics and smart materials systems.
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